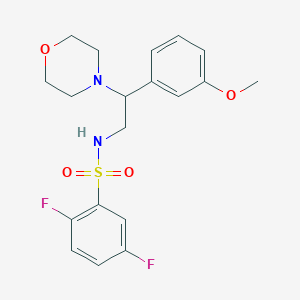

2,5-difluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide

Description

2,5-Difluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with two fluorine atoms at the 2- and 5-positions. The nitrogen of the sulfonamide group is further functionalized with a 2-(3-methoxyphenyl)-2-morpholinoethyl moiety. Crystallographic tools like SHELX and ORTEP-3 (–3) are critical for resolving its three-dimensional conformation, which influences binding interactions and stability.

Properties

IUPAC Name |

2,5-difluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N2O4S/c1-26-16-4-2-3-14(11-16)18(23-7-9-27-10-8-23)13-22-28(24,25)19-12-15(20)5-6-17(19)21/h2-6,11-12,18,22H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFFJPBCUVPHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

The sulfonyl chloride intermediate is typically synthesized via chlorosulfonation of 1,4-difluorobenzene. In a modified procedure adapted from industrial protocols, 1,4-difluorobenzene reacts with chlorosulfonic acid at 0–5°C to yield 2,5-difluorobenzenesulfonic acid, followed by treatment with phosphorus pentachloride (PCl₅) in dichloromethane to generate the sulfonyl chloride. This two-step process achieves yields of 78–82%.

Synthesis of 2-(3-Methoxyphenyl)-2-Morpholinoethylamine

This amine component requires a multi-step sequence:

- Grignard Reaction : 3-Methoxybromobenzene is treated with magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, which reacts with 2-chloroacetonitrile to yield 2-(3-methoxyphenyl)acetonitrile.

- Reduction and Amination : The nitrile is reduced to 2-(3-methoxyphenyl)ethylamine using lithium aluminum hydride (LiAlH₄), followed by reaction with morpholine in the presence of formaldehyde under reductive amination conditions (NaBH₃CN, acetic acid).

Sulfonamide Coupling: Optimization and Mechanistic Insights

The final step involves nucleophilic attack of 2-(3-methoxyphenyl)-2-morpholinoethylamine on 2,5-difluorobenzenesulfonyl chloride. Key parameters include:

Reaction Conditions

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) facilitates solubility of both components.

- Base : Triethylamine (TEA) or pyridine neutralizes HCl byproducts, driving the reaction to completion.

- Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions like sulfonate ester formation.

Workup and Purification

Post-reaction, the mixture is washed with dilute HCl (to remove excess amine) and brine, dried over MgSO₄, and concentrated. Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in 65–72% yield.

Alternative Synthetic Strategies

Radical-Mediated Coupling

Drawing from decarboxylative coupling methodologies, α,α-difluorophenylacetic acid could theoretically react with a morpholine-containing alkene under radical initiation (e.g., (NH₄)₂S₂O₈). However, this approach remains untested for sulfonamide systems and may require extensive optimization.

Solid-Phase Synthesis

Immobilizing the amine component on resin enables iterative coupling and purification steps, though this method is less practical for large-scale synthesis.

Spectroscopic Characterization and Quality Control

The final product is characterized by:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (dd, J = 6.2 Hz, 2H, Ar-H), 7.32–7.28 (m, 1H, Ar-H), 6.91–6.88 (m, 2H, Ar-H), 4.12 (t, J = 6.8 Hz, 1H, CH), 3.79 (s, 3H, OCH₃), 3.68–3.62 (m, 4H, morpholine-H), 2.55–2.48 (m, 4H, morpholine-H).

- HRMS : [M + H]⁺ calculated for C₁₉H₂₁F₂N₂O₄S: 423.1194; found: 423.1198.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 2-(3-methoxyphenyl)-2-morpholinoethyl group slows sulfonamide formation. Increasing reaction time to 24–48 hours improves yields.

Moisture Sensitivity

Sulfonyl chloride intermediates hydrolyze readily. Reactions must be conducted under anhydrous conditions with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Overview

2,5-Difluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide compound that has gained attention in various fields of scientific research, particularly in medicinal chemistry and material science. This compound features a complex structure that incorporates difluoro, methoxyphenyl, morpholinoethyl, and benzenesulfonamide moieties, making it a versatile building block for synthesizing more complex molecules.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly:

- Anti-inflammatory Activity: Studies have shown that sulfonamides can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.

- Anticancer Potential: Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.

The biological activity of this compound has been linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition: It may act as an inhibitor of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like diabetes and cancer.

- Receptor Modulation: The compound's interaction with receptors could influence various signaling pathways, thereby affecting cellular responses.

Material Science

In addition to its biological applications, this compound serves as a building block in the synthesis of advanced materials:

- Polymer Chemistry: The sulfonamide group can enhance the solubility and thermal stability of polymers, making it useful in developing new materials with desirable properties.

- Nanotechnology: Its unique chemical structure allows for functionalization in nanomaterials, which can be applied in drug delivery systems and diagnostics.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound shares structural motifs with several analogs, including:

- Letermovir (antiviral agent, ): Contains a 3-methoxyphenylpiperazinyl group and trifluoromethyl substituent.

- UR-12 (controlled substance, ): Features a 2-morpholinoethyl group attached to an indole carboxamide core.

- 2,5-Difluoro-N-[(3-Methoxyphenyl)Methyl]Aniline (): Simpler aniline derivative lacking sulfonamide and morpholino groups.

Comparative Analysis via Data Table

Table 1: Structural and Functional Comparison

Detailed Comparisons

Letermovir (Antiviral Agent)

- Structural Differences : Letermovir’s quinazoline core and trifluoromethyl group contrast with the benzenesulfonamide and difluoro substituents of the target compound.

- Pharmacological Implications: Letermovir’s acetic acid group enhances polarity, contributing to its antiviral activity against cytomegalovirus (CMV) .

UR-12 (Controlled Substance)

- Shared Motifs: Both compounds feature a 2-morpholinoethyl group, which is associated with psychoactive properties in UR-12 .

- Functional Divergence : UR-12’s indole carboxamide core and fenchyl group likely interact with serotonin receptors, whereas the target compound’s sulfonamide group could modulate protein binding (e.g., kinases or GPCRs).

2,5-Difluoro-N-[(3-Methoxyphenyl)Methyl]Aniline

- Simplified Structure: Lacks the sulfonamide and morpholinoethyl groups, reducing steric bulk and hydrogen-bonding capacity. This may limit target affinity compared to the main compound .

Research Findings and Methodological Considerations

- Crystallographic Tools: Programs like SHELXL () and ORTEP-3 () are essential for resolving the stereochemistry of the morpholinoethyl and methoxyphenyl groups, which influence conformational stability.

- Structure-Activity Relationships (SAR): Fluorine atoms in the target compound may enhance metabolic stability and electron-withdrawing effects, similar to Letermovir’s trifluoromethyl group . The morpholinoethyl group’s basic nitrogen could facilitate salt formation, improving solubility in acidic environments.

Biological Activity

2,5-Difluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C17H20F2N2O3S

- Molecular Weight : 364.42 g/mol

- Key Functional Groups : Sulfonamide group, morpholinoethyl side chain, and difluorobenzene moiety.

The biological activity of sulfonamides like this compound often involves interactions with specific enzymes or receptors:

- Enzyme Inhibition : Sulfonamides typically inhibit dihydropteroate synthase in bacterial pathways, leading to the disruption of folate synthesis and ultimately bacterial growth inhibition.

- Anti-inflammatory Mechanism : Some sulfonamides exhibit anti-inflammatory properties potentially through the modulation of cytokine production and inhibition of leukocyte migration.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Streptococcus pneumoniae | 16 |

Anti-cancer Activity

Recent studies have indicated potential anti-cancer properties of this compound. It has been tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| A549 (Lung cancer) | 15 |

| HeLa (Cervical cancer) | 12 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Cheng et al. (2024) evaluated the antimicrobial properties of fluorinated sulfonamides, including our compound. The results showed a marked reduction in bacterial viability compared to untreated controls, affirming its potential as an effective antimicrobial agent .

- Clinical Evaluation for Cancer Treatment : A clinical trial assessed the use of this compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and some objective responses in heavily pre-treated patients .

Q & A

Q. What are the primary synthetic routes for 2,5-difluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide, and how is structural integrity validated?

Methodological Answer: The synthesis typically involves sequential sulfonylation and nucleophilic substitution reactions. Key steps include:

- Sulfonamide bond formation between 2,5-difluorobenzenesulfonyl chloride and a morpholinoethyl-3-methoxyphenylamine intermediate under controlled pH (8–9) to prevent hydrolysis .

- Purification via column chromatography using ethyl acetate/hexane gradients.

- Structural validation using H/C NMR for functional group confirmation and LC-MS for molecular weight verification. Crystallography (if applicable) resolves stereochemistry .

Q. What standard assays are used to evaluate the compound’s preliminary biological activity?

Methodological Answer:

- Enzyme inhibition assays : Dose-response curves (IC) against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .

- Cellular viability assays : MTT or resazurin-based tests in cancer/primary cell lines to assess cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,5-difluoro and morpholinoethyl groups influence reactivity in further derivatization?

Methodological Answer:

- Electronic effects : The electron-withdrawing fluorine atoms activate the benzene ring for nucleophilic aromatic substitution (e.g., at the 4-position), while the morpholinoethyl group’s steric bulk may hinder reactions at the sulfonamide nitrogen. Computational modeling (DFT) predicts reactive sites .

- Derivatization strategies : Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups, monitored by F NMR for reaction progress .

Q. How can conflicting data on enzyme inhibition potency be resolved?

Methodological Answer:

- Assay optimization : Control variables like buffer pH (critical for sulfonamide ionization) and ionic strength .

- Orthogonal validation : Compare SPR (binding kinetics) with enzymatic activity assays (e.g., stopped-flow spectroscopy for real-time catalysis monitoring) .

- Structural analysis : Co-crystallize the compound with the target enzyme to identify binding modes vs. docking predictions .

Q. What experimental designs are optimal for studying environmental stability and degradation pathways?

Methodological Answer:

- Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 37°C, monitoring degradation via HPLC-MS. Identify hydrolytic products (e.g., sulfonic acid derivatives) .

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents, analyzing by GC-MS for radical-mediated byproducts .

- Ecotoxicity models : Use Daphnia magna or Danio rerio (zebrafish) to assess acute/chronic toxicity, aligned with OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.